molecular formula C11H17NO2 B1397737 N-cyclohexyl-N-(2-oxoethyl)acrylamide CAS No. 1035229-42-5

N-cyclohexyl-N-(2-oxoethyl)acrylamide

Cat. No.: B1397737
CAS No.: 1035229-42-5
M. Wt: 195.26 g/mol
InChI Key: MAFWNDXJPGGXGU-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(2-oxoethyl)acrylamide is an organic compound with the molecular formula C11H17NO2 It is a derivative of acrylamide, featuring a cyclohexyl group and an oxoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(2-oxoethyl)acrylamide typically involves the reaction of cyclohexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl oxalyl chloride to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(2-oxoethyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acrylamide moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the acrylamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N-(2-oxoethyl)acrylic acid, while reduction can produce N-cyclohexyl-N-(2-hydroxyethyl)acrylamide.

Scientific Research Applications

N-cyclohexyl-N-(2-oxoethyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.

    Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals and therapeutic agents is ongoing.

    Industry: It finds applications in the production of specialty chemicals, adhesives, and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(2-oxoethyl)acrylamide involves its interaction with various molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is harnessed in the design of bioactive compounds and materials with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylacrylamide: Lacks the oxoethyl group, resulting in different chemical properties and reactivity.

    N-(2-oxoethyl)acrylamide: Lacks the cyclohexyl group, leading to variations in hydrophobicity and molecular interactions.

    N-ethyl-N-(2-oxoethyl)acrylamide: Features an ethyl group instead of a cyclohexyl group, affecting its steric and electronic properties.

Uniqueness

N-cyclohexyl-N-(2-oxoethyl)acrylamide is unique due to the presence of both the cyclohexyl and oxoethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-cyclohexyl-N-(2-oxoethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(14)12(8-9-13)10-6-4-3-5-7-10/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFWNDXJPGGXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731298
Record name N-Cyclohexyl-N-(2-oxoethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035229-42-5
Record name N-Cyclohexyl-N-(2-oxoethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N-(2-oxoethyl)acrylamide
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